

An In-depth Technical Guide to the Spectroscopic Characterization of L-Tyrosinol

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Compound of Interest

Compound Name:	L-Tyrosinol
CAS No.:	5034-68-4
Cat. No.:	B1581359

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Preamble: The Rationale for Spectroscopic Analysis of L-Tyrosinol

L-Tyrosinol, the chiral amino alcohol derived from the proteinogenic amino acid L-tyrosine, serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its structural relationship to L-tyrosine—differing only by the reduction of the carboxylic acid to a primary alcohol—imparts unique chemical properties while retaining the key pharmacophoric elements of the phenol and chiral amine. This makes it a crucial starting material for the synthesis of novel ligands, peptide mimics, and pharmaceutical intermediates.

The absolute necessity for rigorous spectroscopic characterization lies in the confirmation of this structural transformation. The reduction of the carboxylic acid is the critical step; therefore, verifying the disappearance of the carboxyl functionality and the appearance of a primary alcohol group is paramount. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **L-Tyrosinol**. Due to the relative scarcity of published spectra for the free base, this guide will leverage the extensive, high-quality data available for its precursor, L-Tyrosine, as a comparative benchmark. This approach not only establishes the expected spectral features of

L-Tyrosinol but also provides a deeper understanding of how specific functional group transformations manifest in spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of **L-Tyrosinol** in solution. Both ^1H and ^{13}C NMR are essential for confirming the successful reduction of L-Tyrosine and for assigning the chemical environment of every proton and carbon atom.

^1H NMR Spectroscopy: Mapping the Proton Environments

The ^1H NMR spectrum provides detailed information about the number of different types of protons and their connectivity. The key transformation from L-Tyrosine to **L-Tyrosinol** involves the C1 position, where the carboxylic acid is reduced to a $-\text{CH}_2\text{OH}$ group.

Expected ^1H NMR Spectral Data for **L-Tyrosinol**:

Assignment	Expected Chemical Shift (δ) ppm	Expected Multiplicity	Notes
H-2', H-6' (Aromatic)	~ 7.0 - 7.2	Doublet (d)	Protons ortho to the CH ₂ group.
H-3', H-5' (Aromatic)	~ 6.7 - 6.9	Doublet (d)	Protons meta to the CH ₂ group.
H-2 (α -proton)	~ 3.1 - 3.4	Multiplet (m)	Chiral center, coupled to β - and hydroxymethyl protons.
H-3 (β -protons)	~ 2.5 - 2.8	Multiplet (m)	Diastereotopic protons adjacent to the aromatic ring.
H-1 (Hydroxymethyl)	~ 3.4 - 3.7	Multiplet (m)	Diastereotopic protons of the new CH ₂ OH group.
-NH ₂ , -OH (Phenolic & Alcholic)	Variable	Broad Singlet (br s)	Exchangeable protons; position and intensity are solvent and concentration dependent.

Expertise & Causality:

- Disappearance of the Carboxyl Proton: L-Tyrosine in its acidic form would show a very broad signal for the -COOH proton, typically >10 ppm. The absence of this signal is the first indication of a successful reduction.
- Appearance of H-1 Protons: The most critical change is the emergence of signals for the new methylene protons (-CH₂OH) adjacent to the chiral center (H-2). These protons are diastereotopic and will appear as a complex multiplet, likely an AB quartet further split by coupling to the H-2 proton, in the range of 3.4-3.7 ppm. This confirms the formation of the primary alcohol.

- Upfield Shift of H-2: The α -proton (H-2) in **L-Tyrosinol** is expected to shift upfield compared to its position in L-Tyrosine (~ 4.0 ppm). This is because the electron-withdrawing effect of the carboxylic acid is replaced by the less deshielding alcohol group.

^{13}C NMR Spectroscopy: The Carbon Skeleton

The ^{13}C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule. The conversion of the carboxyl group to a hydroxymethyl group results in a highly diagnostic shift in the spectrum.

Expected ^{13}C NMR Spectral Data for **L-Tyrosinol**:

Assignment	Expected Chemical Shift (δ) ppm	Notes
C-4' (Phenolic)	$\sim 155 - 157$	Carbon bearing the -OH group.
C-2', C-6' (Aromatic)	$\sim 130 - 132$	Protons ortho to the CH_2 group.
C-1' (Aromatic)	$\sim 128 - 130$	Quaternary carbon attached to the aliphatic chain.
C-3', C-5' (Aromatic)	$\sim 115 - 117$	Protons meta to the CH_2 group.
C-1 (Hydroxymethyl)	$\sim 64 - 67$	Key Signal: Appearance of the new $-\text{CH}_2\text{OH}$ carbon.
C-2 (α -carbon)	$\sim 56 - 59$	Carbon bearing the $-\text{NH}_2$ group.
C-3 (β -carbon)	$\sim 38 - 41$	Carbon adjacent to the aromatic ring.

Expertise & Causality:

- Disappearance of the C=O Signal: The key piece of evidence for a complete reaction is the disappearance of the carboxylic acid carbonyl signal, which is typically found far downfield ($\sim 173-177$ ppm) in the spectrum of L-Tyrosine.

- Appearance of the C-1 Signal: Concurrently, a new signal appears in the aliphatic region, typically between 64 and 67 ppm. This signal is characteristic of a primary alcohol carbon (-CH₂OH) and is unambiguous proof of the successful reduction.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective method for confirming the presence and absence of key functional groups. The comparison between the IR spectra of L-Tyrosine and **L-Tyrosinol** is stark and illustrative of the chemical transformation.

Expected IR Absorption Bands for **L-Tyrosinol**:

Wavenumber (cm ⁻¹)	Intensity	Assignment	Interpretation
3200 - 3500	Strong, Broad	O-H (Alcohol & Phenol) & N-H Stretch	Overlapping bands for the hydroxyl and amine groups. The broadness is due to hydrogen bonding.
3000 - 3100	Medium	Aromatic C-H Stretch	Characteristic of the benzene ring.
2850 - 2960	Medium	Aliphatic C-H Stretch	From the -CH ₂ - and -CH- groups.
~1600, ~1515	Strong	C=C Aromatic Ring Stretch	Confirms the presence of the benzene ring.
~1450	Medium	C-H Bend	Aliphatic bending vibrations.
1230 - 1260	Strong	Phenolic C-O Stretch	A strong band confirming the phenol group.
1020 - 1080	Strong	Aliphatic C-O Stretch	Key Signal: Confirms the new primary alcohol C-O bond.

Trustworthiness & Self-Validation: The IR spectrum provides a self-validating system for confirming the synthesis of **L-Tyrosinol**.

- Validation (Absence): The spectrum must be free of the strong, characteristic C=O stretching band of a carboxylic acid, which would be present in the starting material, L-Tyrosine, around 1700-1740 cm⁻¹.
- Validation (Presence): The spectrum must show a new, strong C-O stretching band for the primary alcohol around 1050 cm⁻¹. This, combined with the broad O-H band and the absence of the C=O band, provides conclusive evidence of the desired functional group transformation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of **L-Tyrosinol** and offers structural information through its fragmentation pattern. Electron Ionization (EI) is a common technique for this analysis.

Expected Mass Spectrometry Data for **L-Tyrosinol**:

- Molecular Formula: $C_9H_{13}NO_2$
- Molecular Weight: 167.21 g/mol
- Nominal Mass: 167

Expected Fragmentation Pattern (EI-MS):

The fragmentation of **L-Tyrosinol** is dictated by its functional groups. The most likely fragmentation pathways include:

- Benzylic Cleavage: The bond between the α -carbon (C-2) and β -carbon (C-3) is weak. Cleavage at this position is highly favorable and results in the formation of a resonance-stabilized hydroxy-tropylium ion.
 - m/z 107: This is expected to be the base peak in the spectrum, arising from the $[HOC_6H_4CH_2]^+$ fragment. Its high intensity is a hallmark of tyrosine and its derivatives.
- Loss of Hydroxymethyl Group: Cleavage of the C1-C2 bond can lead to the loss of the $\bullet CH_2OH$ radical (mass 31).
 - m/z 136: $[M - 31]^+$
- Alpha-Cleavage (Amine): Cleavage of the bond adjacent to the nitrogen atom is also a common pathway for amines. This would result in a fragment from the loss of the benzyl group.
 - m/z 60: $[CH(NH_2)=CHOH]^+$

Expertise & Causality: Unlike L-Tyrosine, which shows a characteristic loss of the carboxyl group ($[M - 45]^+$), **L-Tyrosinol's** fragmentation is dominated by pathways characteristic of a benzyl alcohol and an amino alcohol. The presence of a strong peak at m/z 107 and the absence of a significant peak corresponding to $[M - 45]^+$ strongly supports the **L-Tyrosinol** structure.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

FT-IR Spectroscopy Protocol

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The structural characterization of **L-Tyrosinol** is a clear and logical process rooted in the fundamental principles of spectroscopy. By understanding the expected spectral changes resulting from the reduction of L-Tyrosine's carboxylic acid to a primary alcohol, a researcher can unambiguously confirm the identity and purity of the synthesized product. The key diagnostic markers—the appearance of the $-CH_2OH$ signals in 1H and ^{13}C NMR, the emergence of the aliphatic C-O stretch in IR, and the characteristic fragmentation pattern in MS—form a robust, self-validating web of evidence. This guide provides the foundational knowledge and practical protocols necessary for any scientist working with this important chiral building block.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [[Link](#)]
- Human Metabolome Database (HMDB). HMDB is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.

[\[Link\]](#)

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